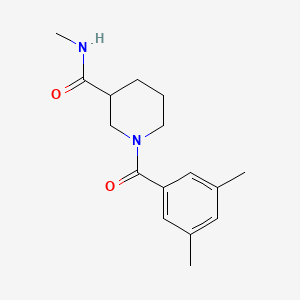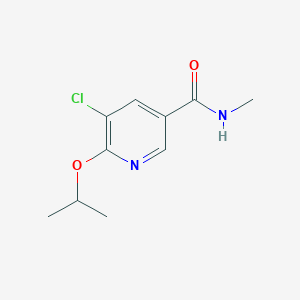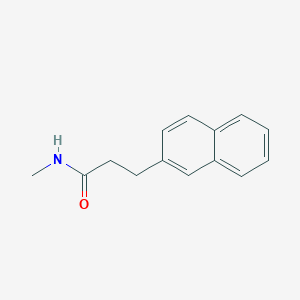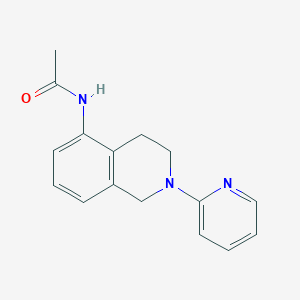
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide, also known as DMBCP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DMBCP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP by 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide leads to the accumulation of DNA damage, which in turn leads to the activation of cell death pathways.
Biochemical and Physiological Effects
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have several biochemical and physiological effects. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to increase the levels of reactive oxygen species (ROS) in cells. ROS are molecules that are involved in several cellular processes, including cell signaling and apoptosis. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been shown to increase the levels of nitric oxide (NO) in cells. NO is a molecule that is involved in several physiological processes, including blood vessel dilation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has several advantages for lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also stable under physiological conditions, making it suitable for in vivo studies. However, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has some limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is also sensitive to light and heat, which can lead to degradation of the compound.
Direcciones Futuras
There are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide. One potential direction is the development of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide analogs with improved properties, such as increased solubility and stability. Another direction is the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the study of the effects of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide on other cellular processes, such as autophagy and inflammation, could provide new insights into the mechanism of action of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Conclusion
In conclusion, 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has shown promise in the treatment of cancer and neurodegenerative diseases, and there are several future directions for the study of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide.
Métodos De Síntesis
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of N-methylpiperidine-3-carboxylic acid with 3,5-dimethylbenzamide in the presence of a coupling agent. The purity of the synthesized 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been studied for its potential applications in scientific research. One of the most promising applications of 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide is in the field of cancer research. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Propiedades
IUPAC Name |
1-(3,5-dimethylbenzoyl)-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-7-12(2)9-14(8-11)16(20)18-6-4-5-13(10-18)15(19)17-3/h7-9,13H,4-6,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZBJQYKKYRVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)


![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)




![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7530242.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)